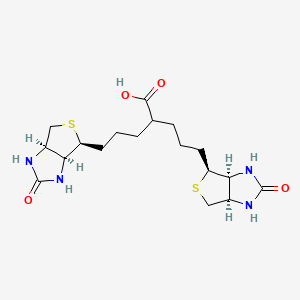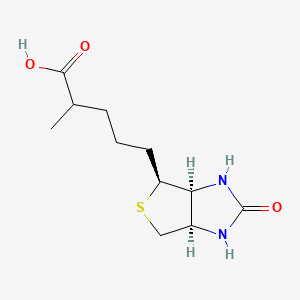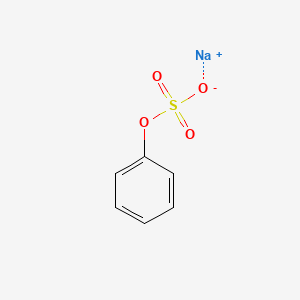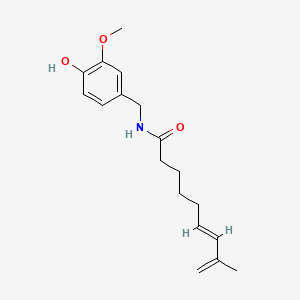
1,3-bi-TBS-trans-Calcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bi-TBS-trans-Calcitriol is a synthetic analog of calcitriol, the active form of vitamin D3. It is a derivative of vitamin D3 and an impurity of calcitriol . Calcitriol is a metabolite of vitamin D that increases the level of calcium in the blood . This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and bone disorders.
Wissenschaftliche Forschungsanwendungen
In medical research, it has been studied for its role in drug development, particularly in the treatment of cancer and autoimmune disorders. Clinical trials have shown promising results in improving patient outcomes and reducing side effects.
In environmental research, the compound is used to study the effects of vitamin D analogs on various biological systems. In industrial research, it is employed in the development of new pharmaceuticals and nutritional supplements.
Wirkmechanismus
Target of Action
The primary target of 1,3-bi-TBS-trans-Calcitriol, a derivative of vitamin D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is ubiquitously expressed and plays a crucial role in the regulation of hundreds of human genes .
Mode of Action
This compound interacts with VDR to induce genomic effects . This interaction involves the translocation of the compound across the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to VDR . In addition to these genomic effects, this compound can also elicit rapid responses via membrane-associated VDR .
Biochemical Pathways
The active form of vitamin D, calcitriol, is produced through several activating and catabolic pathways . The endogenous production of native vitamin D3 (cholecalciferol) from 7-dehydrocholesterol in the skin, and the dietary intake of vitamin D3 and vitamin D2 (ergocalciferol), are quickly conveyed to the liver where they are rendered more hydrophilic by the addition of a hydroxyl group in position 25 by a complex of 25-hydroxylases (mainly CYP2R1 and CYP27A1) to form 25(OH)D3 . The addition of a second OH group in position 1 by CYP27B1 (i.e., 1α-hydroxylase) in the kidney activates 25(OH)D3 to calcitriol .
Pharmacokinetics
It is known that the hydrophilic properties of vitamin d3 derivatives facilitate their intestinal absorption and manageability in the case of intoxication due to their shorter half-life .
Result of Action
This compound has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . The open probability of the mitoBKCa channel in high calcium conditions decreased after calcitriol treatment and the opposite effect was observed in low calcium conditions . Additionally, calcitriol influences the expression of genes encoding potassium channels .
Action Environment
It is known that the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .
Biochemische Analyse
Cellular Effects
The cellular effects of 1,3-bi-TBS-trans-Calcitriol are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to interact with the ubiquitously expressed nuclear vitamin D receptor (VDR) to induce genomic effects . It can also elicit rapid responses via membrane-associated VDR through mechanisms that are poorly understood .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Calcitriol, the active form of vitamin D3, is known to bind to the vitamin D receptor (VDR), acting as a transcription factor . This interaction leads to various biological effects, including the regulation of calcium and phosphate homeostasis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to have significant antineoplastic activity in preclinical models
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. It is known that significantly supraphysiological concentrations of calcitriol are required for antineoplastic effects . Such concentrations are not achievable in patients when calcitriol is dosed daily due to predictable hypercalcemia and hypercalcuria; however, intermittent dosing allows substantial dose escalation and has produced potentially therapeutic peak calcitriol concentrations .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Calcitriol, the compound from which this compound is derived, is primarily metabolized in the liver and subsequently in the kidney into 1,25-dihydroxyvitamin D (calcitriol), the most biologically active metabolite of vitamin D .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Calcitriol, the compound from which this compound is derived, is known to translocate the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to the vitamin D receptor (VDR) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bi-TBS-trans-Calcitriol involves multiple steps, starting from vitamin D3. The process typically includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) groups, followed by selective deprotection and further functionalization . High-performance liquid chromatography (HPLC) methods are often employed to ensure the purity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The production process includes stringent quality control measures to ensure the compound’s purity and consistency. The use of cleanroom environments and specialized equipment is essential to maintain the high standards required for pharmaceutical-grade compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-bi-TBS-trans-Calcitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various analogs of calcitriol, each with unique biological properties. These analogs are studied for their potential therapeutic applications in different medical conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,3-bi-TBS-trans-Calcitriol include other vitamin D analogs such as calcidiol, calcitriol, and various synthetic derivatives . These compounds share structural similarities but differ in their biological activities and therapeutic applications .
Uniqueness: this compound is unique due to its specific modifications, which enhance its stability and biological activity. Its ability to interact with both genomic and non-genomic pathways makes it a versatile compound for therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-bi-TBS-trans-Calcitriol involves the protection of the hydroxyl groups of Calcitriol, followed by the coupling of two Calcitriol molecules through a linker to form the bi-functional compound. The trans-configuration of the linker is achieved through a selective reduction reaction. Finally, the TBS groups are removed to obtain the desired product.", "Starting Materials": ["Calcitriol", "Triethylorthoformate", "Toluene", "Pentane", "Trimethylsilyl chloride", "Sodium hydride", "Diisopropylethylamine", "Palladium on carbon", "Hydrogen gas"], "Reaction": ["Protection of the hydroxyl groups of Calcitriol with triethylorthoformate in toluene to give the corresponding triethylorthoformate ester.", "Coupling of two molecules of the protected Calcitriol through a linker using diisopropylethylamine as a catalyst and trimethylsilyl chloride as a coupling agent in pentane to give the bi-functional compound.", "Selective reduction of the double bond in the linker to obtain the trans-configuration using sodium hydride in THF as a reducing agent.", "Removal of the triethylorthoformate protecting groups using 1M HCl in dioxane to obtain the intermediate product.", "Deprotection of the TBS groups using palladium on carbon in hydrogen gas to obtain the final product 1,3-bi-TBS-trans-Calcitriol."] } | |
CAS-Nummer |
140710-98-1 |
Molekularformel |
C39H72O3Si2 |
Molekulargewicht |
645.2 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1 |
InChI-Schlüssel |
HAYVDHBKYABBBI-BDMAXPRUSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Synonyme |
(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)



![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)




